Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate
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Overview
Description
Tert-butyl 2-oxo-1,3,7-triazaspiro[44]nonane-7-carboxylate is a spirocyclic compound characterized by its unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate typically involves the condensation of specific precursors under controlled conditions. One common method involves the reaction of tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate with appropriate reagents . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate
- Tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
Uniqueness
Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H19N3O3 |
---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C11H19N3O3/c1-10(2,3)17-9(16)14-5-4-11(7-14)6-12-8(15)13-11/h4-7H2,1-3H3,(H2,12,13,15) |
InChI Key |
XPJVNNHWXFYVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNC(=O)N2 |
Origin of Product |
United States |
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